molecular formula C7H4BrN3O2 B3219268 5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190317-07-7

5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3219268
CAS No.: 1190317-07-7
M. Wt: 242.03 g/mol
InChI Key: ZBDINEBGPIZJOX-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a halogenated and nitrated heterocyclic compound with a fused pyrrole-pyridine scaffold. It serves as a critical intermediate in medicinal chemistry for synthesizing bioactive derivatives. The compound is synthesized via nitration of 5-bromo-1H-pyrrolo[2,3-b]pyridine using fuming nitric acid at 0°C, yielding a yellow solid with 95% efficiency . Structural confirmation is achieved through $ ^1H $- and $ ^{13}C $-NMR spectroscopy, which identifies characteristic peaks for the bromine and nitro substituents at positions 5 and 3, respectively . This compound is pivotal for subsequent functionalization, such as nitro-group reduction to amines, enabling access to pharmacologically relevant analogs (e.g., kinase inhibitors) .

Properties

IUPAC Name

5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-10-7-4(1-2-9-7)6(5)11(12)13/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDINEBGPIZJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination of 4-nitro-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Cancer Therapeutics
The compound has emerged as a promising lead for developing inhibitors targeting fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis. Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including 5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine, exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study reported IC₅₀ values for FGFR inhibition in the low nanomolar range (7 to 712 nM) for various derivatives, highlighting their potential as effective anticancer agents .

Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Specifically, it has shown efficacy against breast cancer cells by inhibiting their migration and invasion capabilities . The presence of the nitro group enhances its reactivity and biological activity, making it a suitable candidate for further development.

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of this compound can be achieved through various methods that allow for the introduction of functional groups necessary for biological activity. These methods include nucleophilic substitution reactions where the bromine atom plays a critical role in forming other derivatives .

Reactivity Profile
The compound's chemical structure allows for diverse reactivity due to the functional groups present. The nitro group can undergo reduction to form amines or other derivatives, while the bromine can participate in nucleophilic substitution reactions. This versatility makes it an important intermediate in organic synthesis .

Material Science Applications

Beyond its medicinal applications, this compound has potential uses in material science. Its unique structural properties may lead to applications in developing novel materials with specific electronic or optical characteristics.

Case Study 1: FGFR Inhibition

A series of studies have evaluated the biological activity of pyrrolo[2,3-b]pyridine derivatives against FGFRs. One notable study demonstrated that compound 4h (a derivative) exhibited significant inhibition of FGFR signaling pathways and showed promise as a therapeutic agent against various cancers .

Case Study 2: Synthesis Techniques

Research has focused on optimizing synthetic routes for obtaining high-purity this compound. Techniques such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridineContains bromine but lacks nitroLess potent against FGFRs compared to target compound
4-Fluoro-1H-pyrrolo[2,3-b]pyridineFluorinated but lacks bromine and nitroPotentially less bioactive than target compound
5-Nitro-1H-pyrrolo[2,3-b]pyridineContains nitro but lacks bromine and fluorineDifferent biological activity profile

Mechanism of Action

The mechanism of action of 5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell growth and proliferation .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, influencing reactivity and applications:

Compound Substituents (Position) Synthesis Method Yield Key Properties Reference
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-NO$_2$ Nitration 95% High-yield intermediate
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-C≡CPh Sonogashira coupling 51% Planar structure for π-π stacking
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-Aryl, 3-C≡CPhF Suzuki-Miyaura coupling 36% 98% purity; potential kinase binder
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine 5-Br, 4-CH$_3$ Unspecified alkylation Improved lipophilicity
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine 5-Br, 4-Cl, 3-I Halogenation Polyhalogenated scaffold

Key Observations :

  • Position 3 : Nitro or ethynyl groups enhance electrophilicity or conjugation, enabling cross-coupling reactions .
  • Position 4 : Methyl or chloro substituents modulate steric bulk and electronic effects, impacting binding affinity in kinase inhibitors .
  • Position 5 : Bromine acts as a leaving group for Suzuki couplings, while aryl groups improve target engagement .

Biological Activity

5-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a nitro group attached to a pyrrolo[2,3-b]pyridine scaffold. This structural configuration contributes to its reactivity and biological activity.

Property Value
Molecular Formula C7H5BrN2O2
Molecular Weight 228.03 g/mol
Solubility Soluble in DMSO
Melting Point Not specified

The primary mechanism of action for this compound involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, this compound prevents phosphorylation and activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The compound has shown:

  • Inhibition of Cell Proliferation : Significant reduction in the proliferation rates of cancer cells was observed in studies involving different concentrations of the compound.
  • Induction of Apoptosis : Flow cytometry assays indicated that treatment with the compound leads to increased apoptosis in treated cells compared to control groups .

Case Studies

  • Cancer Therapeutics : In a study focused on breast cancer cell lines, this compound was found to reduce cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. This effect was attributed to its ability to inhibit FGFR signaling pathways .
  • Neuroprotective Effects : Another investigation explored the neuroprotective potential of this compound in models of neuroinflammation. Results indicated a reduction in pro-inflammatory cytokines and oxidative stress markers, suggesting that it may also possess anti-inflammatory properties alongside its anticancer activity .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other related compounds within the pyrrolo[2,3-b]pyridine family:

Compound Name Activity Profile
5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amineModerate FGFR inhibition; lower efficacy than target compound
5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridineSimilar structure; less potent against FGFRs
5-Nitro-1H-pyrrolo[2,3-b]pyridineDifferent activity profile; lacks halogen modifications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.